Ethyl 3-amino-4-cyanopyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-4-cyanopyridine-2-carboxylate is a chemical compound. Its exact properties and applications are not well-documented in the available literature .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-amino-4-cyanopyridine-2-carboxylate are not available, there are methods for synthesizing similar compounds. For instance, ethyl 4-cyanopyridine-2-carboxylate can be obtained by heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of cyanoacetohydrazides with various reactants leading to the construction of heterocycles .
Scientific Research Applications
1. Chemical Synthesis and Heterocyclic Scaffold Development
- Ethyl 3-amino-4-cyanopyridine-2-carboxylate derivatives play a crucial role in the formation of complex heterocyclic scaffolds. For instance, they are used in the Thorpe–Ziegler-type reaction to produce pyrido[3″,2″:4′,5′]thieno[2′,3′:5,6]pyrido[4,3-d]pyrimidine derivatives, which are important in medicinal chemistry for their potential biological activities (Lebedyeva et al., 2012).
2. Synthesis of Pyrido and Imidazo Derivatives
- This compound is instrumental in synthesizing various pyrido and imidazo derivatives. These synthesized compounds have significant applications in the development of new drugs and materials with unique properties (Arrault et al., 2002).
3. Creation of Antimicrobial and Antifungal Agents
- Ethyl 3-amino-4-cyanopyridine-2-carboxylate-based compounds are used in creating antimicrobial and antifungal agents. Their ability to form complex heterocycles makes them valuable in synthesizing new compounds with potential biological activities (Mohamed, 2014).
4. Photophysical Property Studies
- Studies on the photophysical properties of these derivatives are conducted to understand their potential applications in optoelectronics and fluorescence-based technologies (Ershov et al., 2019).
5. Exploration of Hypoglycemic Properties
- Research includes exploring the hypoglycemic properties of these compounds, potentially leading to new treatments for diabetes and related disorders (Proshchenkova et al., 2021).
6. Synthesis of New Thieno[2,3-b]pyridines
- They are used in synthesizing new thieno[2,3-b]pyridines, a class of compounds with various pharmacological activities, including anticancer, antibacterial, and antiviral properties (Mohamed et al., 2007).
7. Phase Transfer Catalysis in Synthesis
- In synthesis processes, these compounds are used under phase transfer catalysis conditions, highlighting their versatility in organic synthesis and potential in industrial-scale production (Shah, 2011).
properties
IUPAC Name |
ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)6(5-10)3-4-12-8/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGALGTLJAQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625793 | |
Record name | Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
CAS RN |
89241-94-1 | |
Record name | Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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